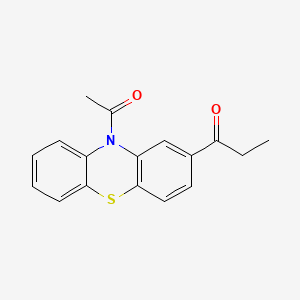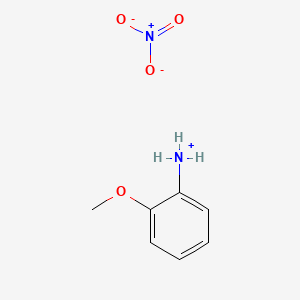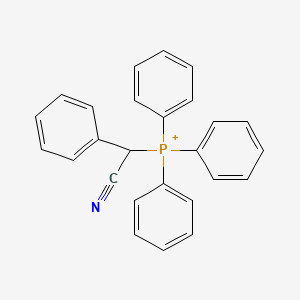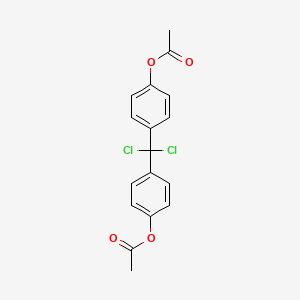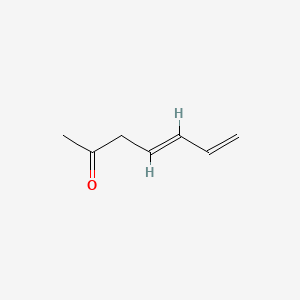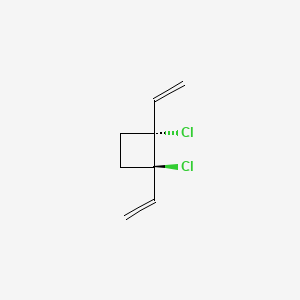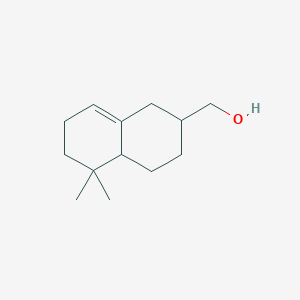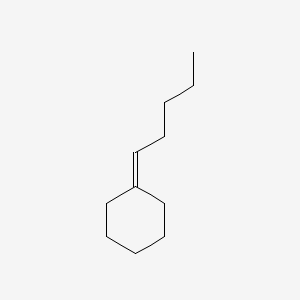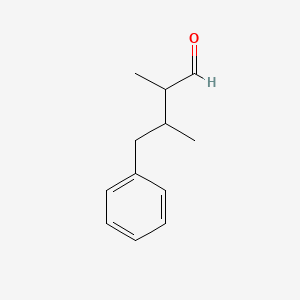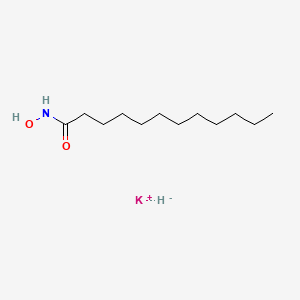
Potassium N-hydroxylauramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium N-hydroxylauramidate can be synthesized through the reaction of lauric acid with hydroxylamine, followed by neutralization with potassium hydroxide. The general reaction involves the formation of N-hydroxylauramide, which is then converted to its potassium salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the following steps:
Esterification: Lauric acid is esterified with methanol to form methyl laurate.
Hydroxylamination: Methyl laurate reacts with hydroxylamine to produce N-hydroxylauramide.
Neutralization: N-hydroxylauramide is neutralized with potassium hydroxide to yield this compound.
The reaction conditions generally include controlled temperatures and pH levels to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium N-hydroxylauramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Forms primary amides.
Substitution: Yields substituted hydroxamic acids.
Scientific Research Applications
Potassium N-hydroxylauramidate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism by which potassium N-hydroxylauramidate exerts its effects involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteinases, enzymes that require metal ions for their activity. By inhibiting these enzymes, this compound can interfere with various biological processes, including cell proliferation and microbial growth.
Comparison with Similar Compounds
- Sodium N-hydroxylauramidate
- Calcium N-hydroxylauramidate
- Magnesium N-hydroxylauramidate
Comparison: Potassium N-hydroxylauramidate is unique due to its specific potassium ion, which influences its solubility and reactivity. Compared to sodium and calcium analogs, this compound may exhibit different binding affinities and biological activities, making it a distinct compound in its class.
Properties
CAS No. |
94166-52-6 |
|---|---|
Molecular Formula |
C12H26KNO2 |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
potassium;hydride;N-hydroxydodecanamide |
InChI |
InChI=1S/C12H25NO2.K.H/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15;;/h15H,2-11H2,1H3,(H,13,14);;/q;+1;-1 |
InChI Key |
GXEUVMONJAJNJG-UHFFFAOYSA-N |
Canonical SMILES |
[H-].CCCCCCCCCCCC(=O)NO.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


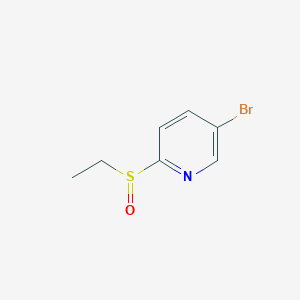
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
